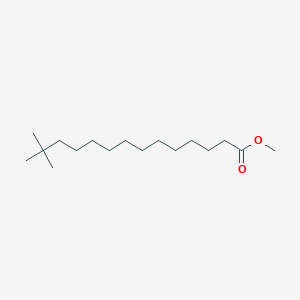
Tetradecanoic acid, 13,13-dimethyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanoic acid, 13,13-dimethyl-, methyl ester is a chemical compound with the molecular formula C17H34O2. It is a derivative of tetradecanoic acid, also known as myristic acid, where the 13th carbon is substituted with two methyl groups, and the carboxylic acid group is esterified with methanol. This compound is part of the fatty acid methyl ester family and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 13,13-dimethyl-, methyl ester typically involves the esterification of 13,13-dimethyl-tetradecanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same esterification reaction but is optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecanoic acid, 13,13-dimethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or acids, depending on the nucleophile used.
Applications De Recherche Scientifique
Tetradecanoic acid, 13,13-dimethyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.
Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid esters.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of surfactants, lubricants, and as a precursor for other chemical syntheses.
Mécanisme D'action
The mechanism of action of tetradecanoic acid, 13,13-dimethyl-, methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases, leading to the release of the parent acid and methanol. The parent acid can then participate in various metabolic pathways, influencing cellular processes such as lipid metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetradecanoic acid, 10,13-dimethyl-, methyl ester
- Tetradecanoic acid, 12-methyl-, methyl ester
- Methyl tetradecanoate
Uniqueness
Tetradecanoic acid, 13,13-dimethyl-, methyl ester is unique due to the presence of two methyl groups at the 13th carbon position. This structural feature can influence its physical and chemical properties, such as melting point, solubility, and reactivity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
93815-58-8 |
|---|---|
Formule moléculaire |
C17H34O2 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
methyl 13,13-dimethyltetradecanoate |
InChI |
InChI=1S/C17H34O2/c1-17(2,3)15-13-11-9-7-5-6-8-10-12-14-16(18)19-4/h5-15H2,1-4H3 |
Clé InChI |
HMVURCFETBBBBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


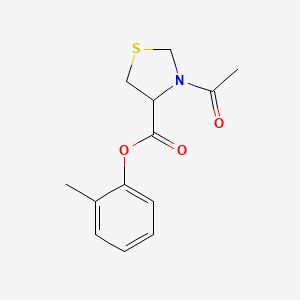
![4,4,9,9,14,14-hexamethyl-3,5,8,10,13,15-hexaoxatetracyclo[10.3.0.02,6.07,11]pentadecane](/img/structure/B14349189.png)
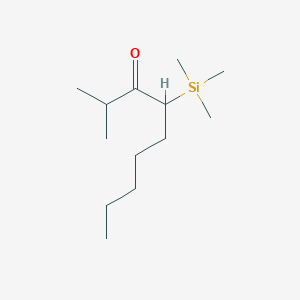
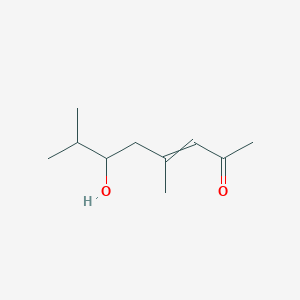
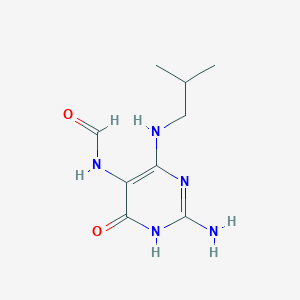
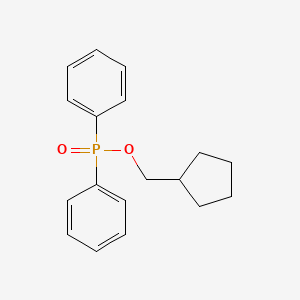
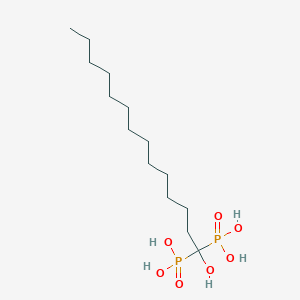
![1H-4lambda~5~-[1,4,2,3]Diazadiphospholo[2,3-b][1,4,2,3]diazadiphosphole-2,4,6(3H,5H,7H)-trione](/img/structure/B14349235.png)
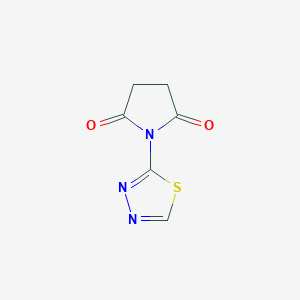
![2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride](/img/structure/B14349247.png)
![4-[(1S,2S,6S,9S,10R,11S,12R,15R,16R,19S,22R,23S)-13-(3-carboxybut-2-enyl)-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid](/img/structure/B14349268.png)
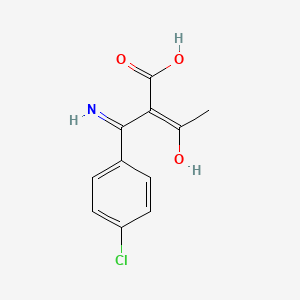
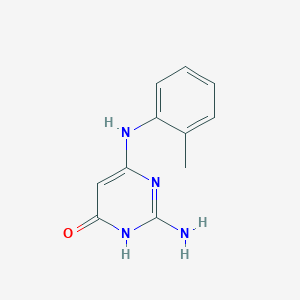
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
